3-Acetyl-6-bromo-2H-chromene
Description
Significance of 2H-Chromenes in Heterocyclic Chemistry as Privileged Structural Motifs
The 2H-chromene scaffold is a versatile and biologically attractive framework. Current time information in Bangalore, IN.mdpi.com Compounds containing this moiety exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.combenthamscience.com Their simple, stable, and lipophilic nature allows them to readily cross biological membranes, enhancing their potential as therapeutic agents. researchgate.net The inherent reactivity and potential for diverse functionalization make 2H-chromenes a focal point for synthetic chemists aiming to construct complex molecular architectures. prepchem.com
Role of Halogenated and Acetyl-Substituted Chromenes as Versatile Synthetic Intermediates
The introduction of halogen and acetyl groups onto the 2H-chromene scaffold significantly enhances its utility as a synthetic intermediate. Halogen atoms, such as the bromine at the 6-position in the title compound, serve as valuable handles for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. scialert.net This functionalization is crucial for the generation of diverse compound libraries for drug discovery.
The acetyl group at the 3-position is a versatile functional group that can undergo a wide range of chemical transformations. It can act as an electrophilic site for nucleophilic attack, participate in condensation reactions to form larger heterocyclic systems, and be modified to introduce other functional groups. niscair.res.in The presence of both the bromo and acetyl functionalities in 3-Acetyl-6-bromo-2H-chromene makes it a particularly powerful building block in organic synthesis.
Current Research Landscape and Underexplored Facets of this compound in Chemical Transformations
Current research on this compound is predominantly focused on its application as a starting material for the synthesis of more complex heterocyclic systems. mdpi.comresearchgate.net Numerous studies have demonstrated its utility in constructing novel compounds with potential antiproliferative and antibacterial activities. mdpi.comtandfonline.com For instance, it has been used to synthesize various pyrazole (B372694), isoxazole (B147169), and other fused heterocyclic derivatives. mdpi.comresearchgate.net
Despite this progress, there remain underexplored facets of its chemistry. The systematic investigation of its reactivity in a broader range of modern synthetic transformations, such as C-H activation or photoredox catalysis, is an area ripe for exploration. Furthermore, while its role as a precursor is well-documented, the intrinsic biological activities of this compound itself are not extensively studied.
Scope and Objectives of Research on this compound
The primary scope of research on this compound is to leverage its unique structural features for the efficient synthesis of novel chemical entities with potential therapeutic applications. Key objectives in this area include:
The development of new, efficient, and sustainable synthetic routes to this compound itself.
The exploration of its reactivity with a diverse range of reagents and reaction conditions to expand the library of accessible derivatives.
The design and synthesis of novel heterocyclic compounds derived from this compound with targeted biological activities.
The investigation of the structure-activity relationships of its derivatives to guide the design of more potent and selective therapeutic agents. benthamscience.com
Physicochemical and Synthetic Data
To provide a comprehensive overview, the following tables summarize key data for this compound and its synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-acetyl-6-bromochromen-2-one |
| CAS Number | 2199-93-1 |
| Molecular Formula | C₁₁H₇BrO₃ |
| Molecular Weight | 267.08 g/mol |
| Appearance | Yellowish solid |
| Melting Point | 225-229 °C |
| Solubility | Soluble in DMSO and chloroform |
Data sourced from multiple chemical suppliers and databases. sigmaaldrich.com
Table 2: Synthesis of this compound
| Starting Material | Reagents and Conditions | Product | Yield |
| 5-bromo-2-hydroxybenzaldehyde | but-3-en-2-one, K₂CO₃, butan-2-one, reflux | This compound | ~73 g from 100 g of aldehyde |
This synthetic route is a well-established method for the preparation of the title compound. prepchem.com
Structure
3D Structure
Properties
Molecular Formula |
C11H9BrO2 |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
1-(6-bromo-2H-chromen-3-yl)ethanone |
InChI |
InChI=1S/C11H9BrO2/c1-7(13)9-4-8-5-10(12)2-3-11(8)14-6-9/h2-5H,6H2,1H3 |
InChI Key |
LZKLTUMWALWYNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2)Br)OC1 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 3 Acetyl 6 Bromo 2h Chromene
Retrosynthetic Analysis of the 3-Acetyl-6-bromo-2H-chromene Core
A retrosynthetic analysis of this compound (I) reveals several logical bond disconnections. The most apparent disconnection is the C-O bond of the pyran ring, leading back to a substituted phenolic precursor. This disconnection suggests that the chromene ring can be formed through a cyclization reaction.
Another key disconnection can be made at the C2-C3 bond, suggesting a Knoevenagel-type condensation. This leads to two primary precursors: a salicylaldehyde (B1680747) derivative and a β-dicarbonyl compound. Specifically for this compound, this points to 5-bromosalicylaldehyde (B98134) and a source for the acetyl group, such as acetylacetone (B45752) or ethyl acetoacetate (B1235776).
Further analysis might involve disconnecting the C4-C4a bond, which would imply a different type of cyclization, possibly involving an ortho-quinone methide intermediate. The classical approach, however, primarily relies on the condensation and subsequent cyclization pathway. tubitak.gov.tr
Figure 1: A simplified retrosynthetic analysis for this compound, highlighting the key bond disconnections leading to readily available starting materials.Conventional Synthetic Routes and Precursor Chemistry
A widely employed method for the synthesis of 3-acetyl-2H-chromene derivatives is the Knoevenagel condensation of a salicylaldehyde with a β-keto ester, followed by an intramolecular cyclization. For the synthesis of this compound, the key precursors are 5-bromosalicylaldehyde and ethyl acetoacetate.
This reaction is typically catalyzed by a base, such as piperidine (B6355638). peerj.comnirmalacp.org The base facilitates the deprotonation of the active methylene (B1212753) group of the β-keto ester, which then acts as a nucleophile, attacking the aldehyde group of 5-bromosalicylaldehyde. The subsequent dehydration and intramolecular cyclization (oxa-Michael addition) lead to the formation of the 2H-chromene ring.
A specific protocol involves reacting 5-bromosalicylaldehyde with ethyl acetoacetate in the presence of piperidine. nirmalacp.org This method has been adapted for microwave-assisted synthesis, which can significantly reduce reaction times. nirmalacp.org
| Reactants | Catalyst | Solvent | Conditions | Product |
| 5-bromosalicylaldehyde, Ethyl acetoacetate | Piperidine | Ethanol (B145695) | Microwave irradiation (350W, 3 min) | 3-Acetyl-6-bromo-2H-chromen-2-one |
| 5-bromosalicylaldehyde, Acetylacetone | Piperidine | Methanol | Room Temperature | This compound |
This interactive table summarizes a conventional synthetic route for a related compound, 3-acetyl-6-bromo-2H-chromen-2-one, which can be a precursor to the target molecule.
Annulation strategies, particularly those involving [3+3] cycloadditions, have been explored for the synthesis of the benzopyran core. tubitak.gov.tr While not as direct for this specific target, these methods offer alternative pathways. For instance, the reaction of a 1,3-bis-silyl enol ether with a suitable chromone (B188151) derivative can lead to the formation of the benzo[c]chromen-6-one ring system. tubitak.gov.tr
Another relevant cyclization involves the reaction of 5-bromo-2-hydroxybenzaldehyde with but-3-en-2-one. prepchem.com In this process, a heterogeneous solution of 5-bromo-2-hydroxybenzaldehyde and potassium carbonate in butan-2-one is brought to reflux, followed by the dropwise addition of but-3-en-2-one. prepchem.com The reaction proceeds for several hours at reflux to yield this compound after purification. prepchem.com
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Reaction Time | Product |
| 5-bromo-2-hydroxybenzaldehyde | but-3-en-2-one | Potassium carbonate | butan-2-one | 20 hours | This compound |
This interactive table details a specific cyclization reaction for the synthesis of this compound.
Multi-component reactions (MCRs) have gained significant attention in organic synthesis due to their efficiency in building complex molecules from simple starting materials in a single step. tandfonline.commdpi.comfrontiersin.org Several MCRs have been developed for the synthesis of the chromene scaffold.
One such approach involves the one-pot reaction of a salicylaldehyde, an active methylene compound (like malononitrile (B47326) or a β-keto ester), and a third component, often in the presence of a catalyst. ajgreenchem.comresearchgate.netacgpubs.org For the synthesis of this compound, a three-component reaction could involve 5-bromosalicylaldehyde, an acetyl source, and another reactant to facilitate the specific substitution pattern.
For instance, a one-pot, three-component protocol for the preparation of related 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide derivatives has been reported. This involves the initial synthesis of a 3-acetyl-2H-chromen-2-one, which is then reacted with isothiocyanates and hydrazine (B178648) hydrate (B1144303). mdpi.com Similarly, a three-component synthesis of novel 3-heteroaryl-coumarins has been achieved using an acetylcoumarin synthon under ultrasonic irradiation. frontiersin.org A one-pot reaction of N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide with 5-bromo-salicylaldehde and 4-p-toluidine has also been described, leading to a chromene derivative. nih.goviucr.org
Advanced and Sustainable Synthetic Strategies
The principles of green chemistry are increasingly being applied to the synthesis of chromenes to develop more environmentally benign and sustainable processes. tandfonline.comnih.govtandfonline.comzenodo.org These strategies focus on the use of non-toxic catalysts, green solvents like water, and energy-efficient methods such as microwave irradiation and ultrasound synthesis. ajgreenchem.comnih.gov
For the synthesis of chromene derivatives, several green approaches have been reported. These include the use of recoverable catalysts like KF/Clinoptilolite nanoparticles in water, which avoids the use of toxic catalysts. tandfonline.com Another example is the use of ilmenite (B1198559) (FeTiO3) as a magnetic catalyst for the one-pot three-component condensation reaction of aromatic aldehydes, malononitrile, and α- or β-naphthol under solvent-free conditions with microwave irradiation. ajgreenchem.com The catalyst in this case can be easily recovered using a magnet and reused multiple times. ajgreenchem.com
Furthermore, four-component reactions in water at room temperature using Ag@KF/Natrolite NPs as a catalyst have been developed for the synthesis of chromene derivatives, offering benefits such as short reaction times and high product yields. tandfonline.com The application of ultrasonic irradiation in multi-component reactions also represents a green approach, as it can accelerate reaction rates and often leads to higher yields with simpler work-up procedures. frontiersin.org
While a specific green synthesis protocol for this compound is not extensively detailed in the provided context, the general principles and methodologies reported for other chromene derivatives are directly applicable. For example, the Knoevenagel condensation of 5-bromosalicylaldehyde and ethyl acetoacetate could be performed using a green catalyst and solvent system, potentially under microwave or ultrasonic conditions to enhance efficiency and reduce environmental impact. nirmalacp.org
| Green Chemistry Principle | Application in Chromene Synthesis | Example |
| Use of Green Solvents | Replacing hazardous organic solvents with water. | Synthesis of chromene derivatives in water using Ag@KF/Natrolite NPs. tandfonline.com |
| Use of Recoverable Catalysts | Employing catalysts that can be easily separated and reused. | Magnetic FeTiO3 catalyst for solvent-free synthesis under microwave irradiation. ajgreenchem.com |
| Energy Efficiency | Utilizing microwave or ultrasound to reduce reaction times and energy consumption. | Microwave-assisted synthesis of 3-acetyl-6-bromocoumarin (B182494). nirmalacp.org |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Multi-component reactions for the one-pot synthesis of complex chromenes. tandfonline.comfrontiersin.orgajgreenchem.com |
This interactive table highlights the application of green chemistry principles in the synthesis of chromene derivatives.
Green Chemistry Principles in the Synthesis of Chromenes
Solvent-Free Reaction Conditions
Solvent-free synthesis offers a green chemistry approach to producing this compound and its derivatives, minimizing waste and avoiding the use of hazardous organic solvents. One notable method involves the reaction of 3-(bromoacetyl)coumarin (B1271225) derivatives with arylamines under solvent-free conditions using potassium carbonate (K2CO3) as a base. This technique, often referred to as grindstone chemistry, provides the corresponding 3-(2-(phenylanliino)acetyl)-2H-chromen-2-ones. nih.gov Another solvent-free approach involves mixing 3-(bromoacetyl)coumarins with sodium arene sulfinates in the presence of a few drops of DMF, which acts more as a catalyst than a solvent, to furnish 3-(2-(phenylsulfonyl)acetyl)coumarin derivatives. nih.gov
| Reactants | Catalyst/Base | Conditions | Product | Reference |
| 3-(bromoacetyl)coumarin, arylamine | K2CO3 | Solvent-free | 3-(2-(phenylanliino)acetyl)-2H-chromen-2-one | nih.gov |
| 3-(bromoacetyl)coumarin, sodium arene sulfinate | Few drops of DMF | Solid state | 3-(2-(phenylsulfonyl)acetyl)coumarin | nih.gov |
Aqueous Media Synthesis
The use of water as a solvent in organic synthesis is highly desirable due to its environmental benefits. The synthesis of 2-amino-4H-chromene derivatives has been successfully carried out in water, highlighting the potential for aqueous-based syntheses of related chromene structures. researchgate.net For instance, the multi-component reaction of phenols, aldehydes, and malononitrile to produce 2-amino-3-cyano-7-hydroxy-4H-chromenes has been efficiently catalyzed by sulfonated reduced graphene oxide (RGO-SO3H) in water. researchgate.net Another method involves the DBU-catalyzed one-pot synthesis of various chromene derivatives under reflux with water. frontiersin.org
In a specific method for preparing a precursor, 100 g of 3-acetyl-6-bromo-2H-chromen-2-one was treated with an excess of bromine dissolved in water, with a catalytic amount of 3 M sodium hydroxide (B78521), and stirred at room temperature for 4 hours. niscair.res.injournal-iiie-india.com
| Reactants | Catalyst | Conditions | Product | Reference |
| Phenols, aldehydes, malononitrile | RGO-SO3H | Water | 2-amino-3-cyano-7-hydroxy-4H-chromenes | researchgate.net |
| Aldehyde, malononitrile, various methylene compounds | DBU | Reflux in water | 2-amino-4H-benzo[g]chromenes and other derivatives | frontiersin.org |
| 3-acetyl-6-bromo-2H-chromen-2-one, Bromine | 3 M Sodium Hydroxide | Water, Room Temperature | Brominated derivative | niscair.res.injournal-iiie-india.com |
Microwave-Assisted Protocols
Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of 3-acetyl-6-bromocoumarin (3-acetyl-6-bromo-2H-chromen-2-one) has been achieved by reacting 5-bromo-salicylaldehyde and ethyl acetoacetate in the presence of piperidine under microwave irradiation (350W) for 3 minutes. saapjournals.orgnirmalacp.org This method provides a significant time reduction compared to conventional heating.
A comparative study highlighted that microwave-assisted synthesis of coumarin (B35378) derivatives is highly favored, with reactions completing in 1-2 minutes and yielding products in the range of 68.71-92.60%. scialert.net For example, the reaction of 6-bromo-3-acetylcoumarin with 3-hydrazinoquinoxalin-2(1H)-one under microwave irradiation yielded the corresponding hydrazone in 86.00% yield. scialert.net In contrast, conventional heating required 150-210 minutes and resulted in lower yields. scialert.net
| Reactants | Catalyst/Reagent | Conditions | Yield | Reference |
| 5-bromo-salicylaldehyde, ethyl acetoacetate | Piperidine | Microwave (350W), 3 min | Not specified | saapjournals.orgnirmalacp.org |
| 6-bromo-3-acetylcoumarin, 3-hydrazinoquinoxalin-2(1H)-one | - | Microwave | 86.00% | scialert.net |
Ultrasound-Assisted Synthesis
Ultrasound irradiation is another green chemistry tool that enhances reaction rates and yields through acoustic cavitation. This method has been successfully applied to the synthesis of various coumarin derivatives. For instance, a one-pot, three-component reaction of 3-(2-bromoacetyl)-2H-chromen-2-one, diethyl phosphite, and a diamine reagent was carried out under ultrasonication at 50°C to produce novel diazaphosphole, diazaphosphinine, and diazaphosphepine compounds containing a coumarin ring in high yields (80-86%) within 2-5 hours. clockss.org
Another application of ultrasound involves the three-component synthesis of thiazolyl-coumarins from 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, and hydrazonoyl halides in dioxane at 50°C. frontiersin.org This method highlights the versatility of sonication in promoting multi-component reactions for the synthesis of complex heterocyclic systems. A convenient ultrasound-promoted synthesis of thiazole (B1198619) derivatives bearing a coumarin nucleus has also been reported. nih.gov
| Reactants | Conditions | Product | Yield | Reference |
| 3-(2-bromoacetyl)-2H-chromen-2-one, diethyl phosphite, diamine | Ultrasonication, 50°C, 2-5 h | Diazaphosphole/diazaphosphinine/diazaphosphepine derivatives | 80-86% | clockss.org |
| 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, hydrazonoyl halides | Ultrasonication, Dioxane, 50°C | Thiazolyl-coumarins | Not specified | frontiersin.org |
Catalytic Approaches for this compound Synthesis
Transition Metal-Catalyzed Methods (e.g., Palladium, Iron, Cobalt, Gold)
Transition metal catalysts are instrumental in the synthesis of 2H-chromenes, enabling transformations that are often difficult to achieve otherwise. uva.nl
Palladium: Palladium catalysts, such as Pd(OAc)2, have been used in the synthesis of 4-substituted-3-bromo-2H-chromenes through the cyclization of aryl propargyl ethers. uva.nl
Iron: Iron(III) chloride (FeCl3) has been shown to be an effective catalyst for the intramolecular alkyne-carbonyl metathesis of simple alkynyl ethers of salicylaldehyde to produce 3-substituted 2H-chromenes in high yields. uva.nl
Cobalt: Cobalt(II) porphyrin complexes have been utilized to catalyze the reaction between salicyl-N-tosylhydrazones and terminal alkynes, providing a synthetic route to 2H-chromenes. uva.nl
Organocatalysis and Biocatalysis (e.g., L-Proline, Lipase)
Organocatalysis and biocatalysis represent green and sustainable alternatives to metal-based catalysis.
Organocatalysis: The synthesis of 3-acetyl-6-bromocoumarin can be achieved using piperidine, an organocatalyst, in the reaction between 5-bromo-salicylaldehyde and ethyl acetoacetate. saapjournals.orgnirmalacp.org Triethylamine (B128534), another common organocatalyst, is used in the synthesis of thiazolyl-coumarins under ultrasonic irradiation. frontiersin.org
Biocatalysis: While specific examples for the synthesis of this compound using biocatalysts like L-proline or lipase (B570770) were not found in the provided search results, the broader context of biocatalysis in organic synthesis suggests its potential applicability. For instance, Bovine Serum Albumin (BSA) has been used as a catalyst for the synthesis of other pyran-2-one derivatives. researchgate.net The development of biocatalytic methods for chromene synthesis remains an active area of research.
| Catalyst Type | Catalyst | Reactants | Product | Reference |
| Organocatalyst | Piperidine | 5-bromo-salicylaldehyde, ethyl acetoacetate | 3-acetyl-6-bromocoumarin | saapjournals.orgnirmalacp.org |
| Organocatalyst | Triethylamine | 3-acetyl-6-methyl-2H-chromen-2-one, thiosemicarbazide, hydrazonoyl halides | Thiazolyl-coumarins | frontiersin.org |
| Biocatalyst | Bovine Serum Albumin (BSA) | Not specified for target compound | 3,3'-(phenylmethanediyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) derivatives | researchgate.net |
Nanoparticle-Catalyzed Synthesis
Currently, there is a lack of specific reports in the scientific literature detailing the nanoparticle-catalyzed synthesis of this compound. However, the use of nanoparticles as catalysts is a burgeoning field in the synthesis of related coumarin compounds. For instance, MgFe2O4 nanoparticles have been successfully employed as a catalyst in the solvent-free synthesis of other 3-substituted coumarins under ultrasound irradiation, resulting in good yields. nih.gov Similarly, palladium nanoparticles supported on graphite (B72142) oxide have been used for the synthesis of other decorated coumarins. frontiersin.org These examples suggest the potential for developing a nanoparticle-catalyzed route for this compound, which could offer benefits such as high efficiency, catalyst reusability, and milder reaction conditions.
Flow Chemistry and Continuous Synthesis Development
The application of flow chemistry and continuous synthesis for the production of this compound has not been specifically documented in available research. Nevertheless, continuous flow methods have been developed for the synthesis of other chromene derivatives. iajesm.in These systems can offer advantages such as improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automated, large-scale production. The development of a continuous flow process for this compound could represent a significant advancement in its manufacturing, leading to higher throughput and better process control.
Optimization of Reaction Conditions and Yield Enhancement for this compound
The synthesis of this compound is typically achieved through the Knoevenagel condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl acetoacetate. The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.
One common approach involves the use of a basic catalyst, such as piperidine, in a suitable solvent. nirmalacp.orgarabjchem.org A study detailed the synthesis of 3-acetyl-6-bromocoumarin by reacting 5-bromo-salicylaldehyde with ethyl acetoacetate in the presence of piperidine. nirmalacp.org Another method describes a heterogeneous solution of 5-bromo-2-hydroxybenzaldehyde and potassium carbonate in butan-2-one, which is brought to reflux. prepchem.com
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions and improving yields. In the case of this compound, a microwave-assisted method using 5-bromo-salicylaldehyde and ethyl acetoacetate with piperidine as a catalyst has been reported. nirmalacp.org This method often leads to significantly shorter reaction times compared to conventional heating. scialert.net
The table below summarizes different reaction conditions and the corresponding yields for the synthesis of this compound.
| Starting Materials | Catalyst | Solvent/Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-bromo-2-hydroxybenzaldehyde, but-3-en-2-one | Potassium carbonate | Butan-2-one, reflux | 20 hours | Not specified, 73g from 100g starting material | prepchem.com |
| 5-bromo-salicylaldehyde, ethyl acetoacetate | Piperidine | Microwave irradiation | Not specified | Not specified | nirmalacp.org |
| 3-acetylcoumarin (B160212), Bromine | None | Chloroform | Not specified | Not specified | arabjchem.orgresearchgate.net |
Comparative Analysis of Synthetic Efficiencies and Environmental Impact
A comparative analysis of the synthetic routes to this compound reveals trade-offs between efficiency and environmental impact.
Synthetic Efficiency:
Conventional synthesis methods, such as refluxing in an organic solvent with a catalyst like piperidine, can be effective but often require long reaction times. arabjchem.orgprepchem.com In contrast, microwave-assisted synthesis has been shown to dramatically reduce reaction times, from hours to minutes, while often providing comparable or even higher yields. scialert.net For instance, the synthesis of related Schiff's bases of aminothiazolyl bromocoumarin was achieved in 65–113 seconds using microwave irradiation, as opposed to several hours with conventional heating. arabjchem.org This acceleration is a significant advantage in terms of energy consumption and throughput.
Environmental Impact:
The environmental footprint of coumarin synthesis is an area of increasing concern. iajesm.in Traditional methods often rely on volatile and potentially toxic organic solvents and catalysts. iajesm.iniiste.org For example, the use of piperidine as a catalyst, while common, is noted for its toxicity. nih.goviiste.org
Chemical Reactivity and Transformation Pathways of 3 Acetyl 6 Bromo 2h Chromene
Reactivity of the Chromene Ring System
The chromene ring is a bicyclic system where a benzene (B151609) ring is fused to a pyran ring. This fusion imparts a degree of stability to the pyran ring that is not observed in simple 2H-pyrans nih.gov. The reactivity of this system can be considered by examining the benzene and pyran moieties separately.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Moiety
Electrophilic Aromatic Substitution (EAS)
The benzene portion of the chromene ring can undergo electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring masterorganicchemistry.comlibretexts.org. The rate and regioselectivity of these reactions are controlled by the existing substituents: the bromine atom at C-6 and the ether oxygen of the pyran ring.
Directing Effects: The ether oxygen is an activating group and directs incoming electrophiles to the ortho and para positions (C-5 and C-7). The bromine atom is a deactivating group but also an ortho, para-director msu.edu. In this case, it directs to the C-5 and C-7 positions. The acetyl group at C-3 is too distant to exert a significant directing effect on the benzene ring.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation masterorganicchemistry.com.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the aromatic ring, is generally challenging for aryl halides libretexts.org. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) nih.govmasterorganicchemistry.com.
In 3-Acetyl-6-bromo-2H-chromene, the ring is not sufficiently activated for SNAr reactions under standard conditions. The substituents present are not strong enough electron-withdrawing groups to facilitate the attack of a nucleophile on the benzene ring itself. Therefore, direct displacement of a hydrogen or other group on the benzene moiety (other than the C-6 bromine, discussed later) by a nucleophile is not a typical reaction pathway.
Reactivity of the Pyran Ring: Additions and Rearrangements
The pyran ring of the 2H-chromene system contains a carbon-carbon double bond (C3-C4), making it susceptible to addition reactions. The presence of the C-3 acetyl group conjugates this double bond, creating an α,β-unsaturated ketone system. This electronic arrangement significantly influences the ring's reactivity, making the C-4 position electrophilic and prone to attack by nucleophiles in a Michael (1,4-conjugate) addition.
The fusion to the benzene ring generally stabilizes the 2H-pyran system, making it less prone to spontaneous ring-opening than isolated 2H-pyrans nih.gov. However, under specific conditions such as photochemical stimulation or in the presence of certain reagents, ring-opening reactions via 6π-electrocyclization can occur, leading to o-quinone methide intermediates nih.govmsu.eduacs.org. Cycloaddition reactions involving the double bond are also known for certain substituted chromenes mdpi.com.
Transformations Involving the Bromine Substituent at C-6
The bromine atom at the C-6 position is a key functional handle for a variety of synthetic transformations, allowing for the introduction of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
Nucleophilic Aromatic Substitution Reactions
As with the benzene ring itself, direct nucleophilic aromatic substitution to replace the C-6 bromine (SNAr mechanism) is difficult. The chromene ring system does not provide sufficient electronic activation to facilitate the addition-elimination mechanism required for this transformation under typical conditions libretexts.orglibretexts.org. Extremely strong bases or high temperatures might force a reaction, potentially through an elimination-addition (benzyne) mechanism, but this is not a commonly employed or selective pathway for this type of substrate.
Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are a powerful and widely used method for functionalizing aryl halides, including 6-bromo-2H-chromenes nih.gov. These reactions offer a versatile pathway to elaborate the molecular structure by forming new bonds at the C-6 position under relatively mild conditions.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond wikipedia.orglibretexts.org. This is a highly efficient method for creating biaryl structures or attaching alkyl, alkenyl, or alkynyl groups. The general viability of this reaction on the chromene scaffold has been demonstrated nih.govsemanticscholar.org.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base wikipedia.orgorganic-chemistry.org. It is a premier method for synthesizing arylalkynes.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene wikipedia.orgorganic-chemistry.org. This reaction creates a C-C bond and is particularly useful for synthesizing stilbene (B7821643) analogs and other vinyl-substituted aromatics.
The general catalytic cycles for these reactions are well-established and are initiated by the oxidative addition of the C-Br bond to a Pd(0) catalyst wikipedia.orgyoutube.comlibretexts.org.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at C-6
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) |
| Sonogashira | R-C≡C-H | C-C (sp²-sp) | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N) |
| Heck | Alkene (e.g., H₂C=CHR) | C-C (vinyl) | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N, K₂CO₃) |
Metal-Halogen Exchange and Subsequent Quenching Reactions
Metal-halogen exchange is a fundamental organometallic reaction used to convert an aryl halide into a more reactive organometallic nucleophile wikipedia.org. This is typically achieved by treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) or by forming a Grignard reagent with magnesium metal nih.govmasterorganicchemistry.comyoutube.com.
Lithium-Halogen Exchange: The reaction of this compound with an alkyllithium reagent, usually at low temperatures (-78 °C), would be expected to rapidly exchange the bromine for lithium wikipedia.orgharvard.edubyu.edu. This forms a highly reactive aryllithium species.
Grignard Reagent Formation: Reaction with magnesium turnings would form the corresponding Grignard reagent, 3-acetyl-2H-chromen-6-ylmagnesium bromide.
Once formed, these organometallic intermediates can be "quenched" by reacting them with a wide variety of electrophiles to introduce new functional groups.
Potential Complication: A significant consideration for this substrate is the presence of the electrophilic acetyl group. The newly formed aryllithium or Grignard reagent is a strong nucleophile and could potentially react intramolecularly or intermolecularly with the ketone functionality. This could lead to side products unless the reaction is performed under carefully controlled conditions, typically at very low temperatures to favor the faster metal-halogen exchange over the nucleophilic attack harvard.edu.
Table 2: Potential Products from Metal-Halogen Exchange and Quenching
| Reagent 1 | Reagent 2 (Electrophile) | Resulting Functional Group at C-6 |
|---|
Reactions of the Acetyl Moiety at C-3
The acetyl group at the C-3 position is a key center of reactivity, participating in a variety of transformations that allow for the elaboration of the chromene core.
The methyl ketone functionality of the acetyl group is susceptible to the haloform reaction, a classic transformation that converts methyl ketones into carboxylic acids. In the case of 3-acetyl-6-bromo-2H-chromen-2-one, this reaction provides a direct route to 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. This transformation is typically carried out by treating the substrate with a halogen (such as bromine or iodine) in the presence of a base. niscair.res.in The reaction proceeds via the formation of an enolate, which then undergoes exhaustive halogenation at the methyl group, followed by nucleophilic attack of hydroxide (B78521) on the carbonyl carbon and subsequent cleavage of the C-C bond to release the haloform (e.g., bromoform (B151600) or iodoform) and the carboxylate salt. niscair.res.in
The reaction can be optimized by using different halogenating agents and reaction conditions. For instance, the use of bromine water, tetrabutylammonium (B224687) tribromide (TBATB), or iodine dissolved in potassium iodide in the presence of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) has been reported to efficiently yield the desired carboxylic acid derivative. niscair.res.in
Table 1: Haloform Reaction of 3-Acetyl-6-bromo-2H-chromen-2-one
| Halogenating Agent | Base/Catalyst | Product |
| Bromine water | Tetrabutylammonium bromide (TBAB) | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid |
| Tetrabutylammonium tribromide (TBATB) | Tetrabutylammonium bromide (TBAB) | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid |
| Iodine/Potassium Iodide | Tetrabutylammonium bromide (TBAB) | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid |
The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in condensation reactions with various carbonyl compounds. A prominent example is the Claisen-Schmidt condensation with aromatic aldehydes to furnish chalcone-like structures. These reactions are typically catalyzed by a base, such as piperidine (B6355638), and involve the nucleophilic attack of the enolate of 3-acetyl-6-bromo-2H-chromen-2-one on the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone. vjas.vn
Furthermore, 3-acetyl-6-bromo-2H-chromen-2-one can react with N,N-dimethylformamide-dimethylacetal (DMF-DMA) in boiling xylene to yield 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one. nih.govresearchgate.net This enaminone is a versatile intermediate for the synthesis of various heterocyclic systems. nih.govresearchgate.net
Table 2: Condensation Reactions of 3-Acetyl-6-bromo-2H-chromen-2-one
| Carbonyl Reagent | Catalyst/Conditions | Product Type |
| Aromatic Aldehydes | Piperidine, reflux | Chalcone derivative |
| N,N-dimethylformamide-dimethylacetal | Xylene, reflux | Enaminone |
The formation of an enolate from the acetyl group is a gateway to various alpha-functionalization reactions. A key example is α-halogenation, where the enolate reacts with a halogen source to introduce a halogen atom at the carbon adjacent to the carbonyl group. This reaction is a critical step in the haloform reaction, as previously discussed. niscair.res.in The α-halogenated product, 3-(2-bromoacetyl)-6-bromo-2H-chromen-2-one, is itself a valuable synthetic intermediate, with the α-bromo group serving as a good leaving group for subsequent nucleophilic substitution reactions, enabling the synthesis of a wide array of heterocyclic compounds. mdpi.com A review on the reactions of 3-acetylcoumarin (B160212) highlights that α-halogenation is a feasible transformation for this class of compounds. researchgate.net
Multi-Component Reactions (MCRs) Utilizing this compound as a Core Component
This compound has proven to be a valuable building block in multi-component reactions (MCRs) for the synthesis of complex heterocyclic molecules. nih.govresearchgate.netdntb.gov.ua In these reactions, the acetyl group often undergoes an initial transformation to a more reactive intermediate, which then participates in subsequent cyclization and condensation steps with other reagents in a one-pot fashion.
For example, the enaminone derivative, 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, formed from the reaction of 3-acetyl-6-bromo-2H-chromen-2-one with DMF-DMA, can react with various heterocyclic amines in acetic acid to afford a range of fused pyrimidine (B1678525) derivatives, such as pyrazolo[1,5-a]pyrimidines, tetrazolo[1,5-a]pyrimidines, and imidazo[1,2-a]pyrimidines. nih.govresearchgate.net
Another derivative, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate, synthesized from 3-acetyl-6-bromo-2H-chromen-2-one and methyl hydrazinecarbodithioate, serves as a precursor for the synthesis of 1,3,4-thiadiazoles through reaction with hydrazonoyl chlorides. nih.govmdpi.com Similarly, the corresponding thiosemicarbazone can be used to generate thiazole (B1198619) derivatives. nih.govresearchgate.net These examples underscore the utility of this compound as a versatile platform for the diversity-oriented synthesis of heterocyclic compounds via MCRs.
Chemoselectivity and Regioselectivity in Reaction Pathways
The diverse reactivity of this compound necessitates a careful consideration of chemoselectivity and regioselectivity in its transformations. The presence of multiple reactive sites allows for selective reactions under specific conditions.
Chemoselectivity:
Acetyl Group vs. Lactone: Reactions such as the haloform reaction and condensation with aldehydes can be performed selectively at the acetyl group without affecting the lactone ring. niscair.res.invjas.vn This is likely due to the higher reactivity of the methyl ketone towards enolization and nucleophilic attack compared to the endocyclic ester of the lactone.
Acetyl Group vs. Aromatic Ring: The acetyl group's reactivity can be harnessed without interfering with the bromo-substituted aromatic ring under many conditions. For instance, the aforementioned condensation and haloform reactions leave the aromatic C-Br bond intact.
Regioselectivity:
Alpha-Functionalization: Enolate formation occurs regioselectively at the methyl group of the acetyl moiety, allowing for specific functionalization at this position, as seen in the initial steps of the haloform reaction and in α-halogenation reactions. niscair.res.inresearchgate.net
Multi-Component Reactions: The regiochemical outcome of MCRs involving derivatives of this compound is often highly specific. For example, in the synthesis of pyrazolo[1,5-a]pyrimidines from the corresponding enaminone, the cyclization pathway is well-defined, leading to a single major regioisomer. nih.govresearchgate.net
Advanced Structural Characterization and Computational Investigations
Advanced Spectroscopic Techniques for Mechanistic Elucidation and Conformational Analysis
Spectroscopic methods are indispensable tools for probing the chemical transformations of 3-Acetyl-6-bromo-2H-chromene. By monitoring changes in spectroscopic signals in real-time or by analyzing isolated products, researchers can elucidate reaction pathways, identify intermediates, and confirm the structures of newly synthesized compounds.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring the progress of chemical reactions in real time. fu-berlin.de By setting up a reaction directly within an NMR spectrometer, it is possible to track the disappearance of reactant signals and the concurrent appearance of product signals. This provides valuable kinetic data and can help identify transient intermediates that might be missed by conventional analysis of the final product. cardiff.ac.uk
In the context of reactions involving this compound, ¹H-NMR and ¹³C-NMR are used to confirm structural transformations. For instance, in the synthesis of pyrazole (B372694) derivatives from 3-acetyl-6-bromo-2H-chromen-2-one, the characteristic singlet for the acetyl methyl protons would be monitored. nih.gov Its disappearance, along with the emergence of new aromatic and heterocyclic proton signals, confirms the progression of the reaction. nih.govresearchgate.net Tracking the conversion rate via NMR provides a quantitative measure of reaction efficiency over time. beilstein-journals.org
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Derivative of this compound Data for 6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one, a product derived from 3-acetyl-6-bromo-2H-chromen-2-one.
| Nucleus | Chemical Shift (δ) in ppm | Description |
| ¹H | 6.74 (d) | Pyrazole-H4 |
| ¹H | 7.34–7.43 (m) | Ar-H |
| ¹H | 7.77 (d) | Pyrazole-H5 |
| ¹H | 7.96 (s) | Ar-H5 |
| ¹H | 8.12 (s) | Ar-H4 |
| ¹H | 11.42 (s) | NH (D₂O-exchangeable) |
| ¹³C | 110.4, 118.3, 120.4, 123.5 | Aromatic/Heterocyclic Carbons |
| ¹³C | 127.4, 129.1, 130.8, 134.7 | Aromatic/Heterocyclic Carbons |
| ¹³C | 140.0, 142.5, 152.3 | Aromatic/Heterocyclic Carbons |
| ¹³C | 157.4 | C=O (Lactone) |
| Source: nih.gov |
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It is particularly useful for monitoring reactions where key functional groups are created or consumed. researchgate.net In reactions starting from this compound, the transformation of the acetyl group is readily followed by IR spectroscopy.
The starting material exhibits strong characteristic absorption bands for the α,β-unsaturated acetyl carbonyl (C=O) group and the lactone (pyrone ring) carbonyl group. nih.govnih.gov During a chemical transformation, such as the formation of a pyrazole or isoxazole (B147169) ring system, the absorption band corresponding to the acetyl carbonyl would disappear, while new bands, for example, for C=N or N-H groups, would emerge. nih.govmdpi.com This provides clear evidence of the functional group interconversion and the formation of the desired heterocyclic product.
Table 2: Key IR Absorption Frequencies for this compound Derivatives
| Functional Group | Wavenumber (ν) in cm⁻¹ | Compound Reference |
| N-H Stretch | 3412 | 4-(6-Bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide |
| N-H Stretch | 3286 | 6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one |
| Aromatic C-H Stretch | 3111 - 3018 | 4-(6-Bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide |
| Lactone C=O Stretch | ~1730 | Common in most derivatives |
| Ketone C=O Stretch | 1682, 1640 | 4-(6-Bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide |
| C=N Stretch | ~1600 | Common in most derivatives |
| Source: nih.govresearchgate.netmdpi.com |
Mass spectrometry (MS) is a vital tool for confirming the molecular weight of reaction products and intermediates. For compounds containing bromine, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. nih.govmdpi.com This feature is consistently used to confirm the successful incorporation of the bromo-chromene moiety into the final products. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides further confirmation by measuring the mass-to-charge ratio (m/z) with very high accuracy. researcher.life This allows for the unambiguous determination of the elemental formula of the product, distinguishing it from other compounds with the same nominal mass. researcher.lifenih.gov In reaction monitoring, techniques like Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) can be used for the rapid analysis of reaction aliquots, allowing for high-throughput screening and optimization of reaction conditions. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to study its electronic structure. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophoric system of the molecule.
Studies on 3-acetyl-6-bromocoumarin (B182494) have shown that its electronic properties, such as the optical band gap, are influenced by the solvent and the concentration of the solution. journalskuwait.org For example, the optical band gap for 3-acetyl-6-bromocoumarin was determined to be 3.110 eV in DMF and 3.092 eV in DMSO at a concentration of 120 µM. journalskuwait.org Such studies reveal that the compound exhibits semiconductor behavior, and its electronic structure can be tuned by environmental factors. This information is crucial for applications in optoelectronic devices. journalskuwait.org
X-ray Crystallographic Analysis of this compound and its Derivatives
Single-crystal X-ray diffraction analysis allows for the unambiguous determination of molecular conformation and stereochemistry. windows.net While the specific crystal structure of this compound is not detailed in the provided context, analyses of closely related derivatives provide significant insight into the structural features of this class of compounds.
For example, the crystal structure of 3-(2-Bromoacetyl)-6-fluoro-2H-chromen-2-one, an analogue, reveals that the non-hydrogen atoms of the molecule are essentially coplanar. nih.gov Similarly, the structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine shows that the benzothiazole (B30560) and chromene ring systems are nearly coplanar, with a small interplanar angle. iucr.org These findings suggest that the 6-bromo-2H-chromene core generally adopts a planar conformation. The analysis also reveals details about intermolecular interactions, such as C—H⋯O and π-stacking, which govern the packing of molecules in the crystal lattice. nih.goviucr.org This precise structural data is invaluable for understanding structure-activity relationships and for designing new molecules with specific properties.
Table 3: Example Crystal Data for a 3-Acetyl-6-halo-2H-chromene Analogue Data for 3-(2-Bromoacetyl)-6-fluoro-2H-chromen-2-one.
| Parameter | Value |
| Chemical Formula | C₁₁H₆BrFO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.0590 (5) |
| b (Å) | 11.7719 (13) |
| c (Å) | 21.608 (2) |
| β (°) | 94.318 (10) |
| Volume (ų) | 1029.6 (2) |
| Source: nih.gov |
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice, providing insights into the forces that govern crystal packing. While a dedicated Hirshfeld surface analysis for this compound is not extensively documented in the reviewed literature, studies on structurally analogous compounds offer a clear indication of the expected interaction patterns.
This analysis maps the electron distribution of a molecule within a crystal to generate a three-dimensional surface. Key graphical outputs include dnorm surfaces, which highlight intermolecular contacts shorter than van der Waals radii, and two-dimensional fingerprint plots, which summarize and quantify the relative contributions of different interaction types.
The following table summarizes the percentage contributions of various intermolecular contacts observed in the Hirshfeld surface analysis of similar organic compounds, illustrating the typical packing forces in such crystals.
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | 40 - 75% | Represents the most frequent, albeit weakest, van der Waals contacts. nih.govnih.gov |
| C···H / H···C | 15 - 25% | Associated with C—H···π interactions and general van der Waals contacts. nih.govmdpi.com |
| O···H / H···O | 8 - 20% | Corresponds to conventional and unconventional C—H···O hydrogen bonds. nih.govmdpi.com |
| Br···H / H···Br | Variable | Indicates the presence of C—H···Br hydrogen bonds. nih.gov |
| C···C | Variable | Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov |
Given its molecular structure, it is anticipated that the crystal packing of this compound would similarly be stabilized by a network of H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br interactions.
Co-crystallization Studies with Chemical Guests
Based on a review of the available scientific literature, specific studies focusing on the co-crystallization of this compound with chemical guest molecules have not been prominently reported.
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure, molecular geometry, and chemical reactivity of molecules. For the 3-acetyl-chromene scaffold, DFT calculations provide valuable predictions that correlate well with experimental findings. researchgate.net Studies on closely related compounds, such as Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, utilize functionals like B3LYP with basis sets such as 6–31G(d,p) to model these properties. researchgate.net
A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity. researchgate.net
Furthermore, DFT calculations are employed to generate Molecular Electrostatic Potential (ESP) maps. These maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For acetyl-chromene derivatives, the negative potential is typically concentrated around the carbonyl oxygen atoms, indicating these are the primary sites for electrophilic attack, while positive potential regions highlight sites susceptible to nucleophilic attack. researchgate.net
The table below presents representative data from DFT calculations on a closely related chromene derivative, which serves as a strong model for the expected electronic properties of this compound. researchgate.net
| Computational Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -7.14 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. researchgate.net |
| ELUMO | -2.91 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.net |
| Energy Gap (ΔE) | 4.23 | Indicates chemical reactivity and stability. researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Reaction Pathways
A review of the scientific literature indicates that dedicated Molecular Dynamics (MD) simulation studies investigating the specific conformational dynamics or reaction pathways of this compound are not widely available.
Transition State Analysis and Reaction Mechanism Elucidation
While detailed computational transition state analyses for reactions involving this compound are not commonly reported, its reaction mechanisms are frequently elucidated based on experimental outcomes and the characterization of intermediates and products. nih.govresearchgate.net The compound serves as a versatile starting material for the synthesis of various heterocyclic systems. nih.govresearchgate.net
A representative example is the synthesis of pyrazole derivatives. The proposed mechanism often begins with the reaction of the acetyl group of this compound (1) with a reagent such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This step forms a highly reactive enaminone intermediate, 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (2). nih.govmdpi.com This intermediate then undergoes a cyclocondensation reaction with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine (B124118). The reaction proceeds via nucleophilic attack followed by cyclization and elimination of a dimethylamine (B145610) molecule to yield the final pyrazole-substituted chromene product (e.g., 8a or 8b). nih.gov
The structures of all intermediates and final products in these reaction pathways are typically confirmed using spectroscopic techniques like NMR, IR, and mass spectrometry, along with elemental analysis, which provides strong evidence for the proposed mechanistic steps. nih.govresearchgate.net
Quantum Chemical Topology and Bonding Analysis
Advanced bonding analyses of this compound using the methods of Quantum Chemical Topology, such as the Quantum Theory of Atoms in Molecules (QTAIM), have not been identified in the surveyed scientific literature.
Derivatization and Functionalization Strategies of 3 Acetyl 6 Bromo 2h Chromene As a Synthetic Building Block
Scaffold Diversification via Modification of the Bromine Substituent
The bromine atom at the C-6 position of the coumarin (B35378) scaffold serves as a key handle for introducing molecular diversity through various cross-coupling and substitution reactions. This allows for the synthesis of a wide array of derivatives with tailored electronic and steric properties.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromine atom at the 6-position of the chromene ring is well-suited for such transformations. The Suzuki-Miyaura coupling, for instance, has been employed to synthesize 6-arylcoumarins from a bromocoumarin scaffold and various boronic acid derivatives. mdpi.comfrontiersin.org While the specific use of 3-acetyl-6-bromo-2H-chromene in these reactions is not explicitly detailed in the available literature, the general reactivity of 6-bromocoumarins suggests its applicability.
The general scheme for a Suzuki-Miyaura coupling reaction on a 6-bromocoumarin scaffold is depicted below:
Table 1: Representative Suzuki-Miyaura Coupling of a 6-Bromocoumarin Scaffold
| Entry | Boronic Acid Derivative | Product (6-Arylcoumarin) |
| 1 | Phenylboronic acid | 6-Phenyl-2H-chromen-2-one derivative |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2H-chromen-2-one derivative |
| 3 | 3-Nitrophenylboronic acid | 6-(3-Nitrophenyl)-2H-chromen-2-one derivative |
Note: This table represents a general transformation for 6-bromocoumarins as specific examples for the 3-acetyl derivative were not found in the reviewed literature.
The introduction of heteroatom-containing functional groups at the C-6 position can be achieved through various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution.
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction would enable the synthesis of 6-aminocoumarin derivatives from this compound. Similarly, related palladium-catalyzed couplings can be used to introduce oxygen and sulfur-containing moieties, leading to the formation of ethers and thioethers, respectively.
Nucleophilic aromatic substitution (SNA) offers an alternative route for the introduction of these functional groups. fishersci.selibretexts.orgyoutube.comyoutube.com The electron-withdrawing nature of the coumarin ring system can facilitate the displacement of the bromide by nucleophiles such as amines, alkoxides, and thiolates, particularly under forcing conditions or with appropriate activation.
Modifications and Transformations of the Acetyl Group
The acetyl group at the C-3 position is a rich site for chemical transformations, allowing for the extension of the molecular framework and the construction of diverse heterocyclic systems.
The carbonyl functionality of the acetyl group readily undergoes condensation reactions with various reagents. For instance, treatment of 3-acetyl-6-bromo-2H-chromen-2-one with N,N-dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) yields the corresponding enaminone, 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one. acs.orgresearchgate.net This enaminone is a versatile intermediate for the synthesis of various heterocyclic compounds.
Condensation with hydrazine (B178648) derivatives is another common transformation. Reaction with methyl hydrazinecarbodithioate affords methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate. acs.orgresearchgate.net These reactions are pivotal for subsequent cyclization and annulation strategies.
Table 2: Condensation Reactions of the Acetyl Group of 3-Acetyl-6-bromo-2H-chromen-2-one
| Reagent | Product | Reference |
| N,N-Dimethylformamide-dimethyl acetal (DMF-DMA) | 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | acs.orgresearchgate.net |
| Methyl hydrazinecarbodithioate | Methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate | acs.orgresearchgate.net |
The α-carbon of the acetyl group is acidic and can be deprotonated to form an enolate, which can then participate in various reactions. Bromination of the α-carbon of 3-acetylcoumarins with reagents like N-bromosuccinimide (NBS) or bromine leads to the formation of 3-(2-bromoacetyl)coumarin derivatives. libretexts.org These α-bromo ketones are valuable precursors for the synthesis of a wide range of heterocyclic compounds, including thiazoles, imidazoles, and pyrazines, through reactions with appropriate nucleophiles. libretexts.org
Annulation and Ring Expansion/Contraction Strategies Utilizing the Chromene Core
The derivatized acetyl group of this compound serves as a linchpin for the construction of fused heterocyclic ring systems onto the chromene core. These annulation reactions significantly expand the structural diversity of the coumarin scaffold.
The enaminone derivative, 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, is a key intermediate in many of these annulation strategies. For example, its reaction with heterocyclic amines, such as 3-amino-1,2,4-triazole or 5-aminotetrazole, in acetic acid leads to the formation of fused pyrimidine (B1678525) systems like triazolo[1,5-a]pyrimidines and tetrazolo[1,5-a]pyrimidines. acs.org
Similarly, reaction of the enaminone with hydrazines affords pyrazole (B372694) derivatives. acs.org Furthermore, cycloaddition reactions of the enaminone with hydrazonoyl chlorides or hydroximoyl chlorides provide access to substituted pyrazoles and isoxazoles, respectively. acs.orgresearchgate.net
The hydrazinecarbodithioate derivative also serves as a precursor for various fused heterocycles. For instance, its reaction with hydrazonoyl chlorides can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives. acs.orgresearchgate.net
Table 3: Annulation Reactions Utilizing Derivatives of 3-Acetyl-6-bromo-2H-chromen-2-one
| Starting Derivative | Reagent | Resulting Heterocyclic System | Reference |
| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | 3-Amino-1,2,4-triazole | 3-( mdpi.comresearchgate.netderpharmachemica.comTriazolo[1,5-a]pyrimidin-7-yl)-6-bromo-2H-chromen-2-one | acs.org |
| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | Hydrazine hydrate (B1144303) | 6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one | acs.org |
| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | 2-Oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl chloride | 4-(6-Bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide | acs.orgresearchgate.net |
| Methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate | Hydrazonoyl chlorides | 1,3,4-Thiadiazole derivatives | acs.orgresearchgate.net |
These derivatization and functionalization strategies highlight the synthetic utility of this compound as a versatile building block for the construction of a diverse library of complex heterocyclic compounds with potential applications in various fields of chemistry and materials science.
Design and Synthesis of Complex Heterocyclic Systems Incorporating the this compound Moiety
The strategic design for synthesizing complex heterocyclic systems from 3-acetyl-6-bromo-2H-chromen-2-one involves leveraging the reactivity of the acetyl group. A common and effective approach is its initial conversion into a more reactive intermediate, such as an enaminone, which then serves as a key building block for constructing various heterocyclic rings. researchgate.netmdpi.com
A pivotal intermediate is 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, synthesized by treating 3-acetyl-6-bromo-2H-chromen-2-one with N,N-dimethylformamide-dimethylacetal (DMF-DMA) in boiling xylene. mdpi.commdpi.com This enaminone is a versatile precursor for a range of heterocyclic compounds. For instance, its reaction with heterocyclic amines leads to the formation of fused pyrimidine systems. researchgate.netmdpi.com Specifically, reactions with aminopyrazole, aminotriazole, and aminotetrazole derivatives yield pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and tetrazolo[1,5-a]pyrimidine (B1219648) congeners, respectively. researchgate.net Similarly, reaction with 2-aminopyridine (B139424) can be employed to synthesize imidazo[1,2-a]pyrimidine (B1208166) derivatives. researchgate.net
The enaminone intermediate also reacts with hydrazines to afford pyrazole-substituted coumarins. researchgate.netnih.gov For example, treatment with hydrazine hydrate or phenylhydrazine (B124118) in ethanol (B145695) results in the formation of 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one and 6-bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one, respectively. nih.gov
Furthermore, the enaminone can undergo reactions with hydrazonoyl chlorides and hydroximoyl chlorides to produce more complex, substituted pyrazole and isoxazole (B147169) systems. researchgate.netmdpi.com For example, the reaction with 2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl chloride in boiling benzene (B151609) with triethylamine (B128534) as a catalyst yields a substituted pyrazole carboxamide derivative attached to the coumarin ring. mdpi.commdpi.com This pyrazole derivative can be further cyclized with hydrazine hydrate to form a pyrazolo[3,4-d]pyridazinone system. researchgate.netmdpi.com
Another synthetic route involves the conversion of the acetyl group into a hydrazine carbodithioate or a hydrazine carbothioamide. researchgate.net These intermediates are instrumental in the synthesis of five-membered heterocycles like 1,3,4-thiadiazoles and thiazoles. researchgate.net For instance, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide can be reacted with various hydrazonoyl chlorides in refluxing ethanol to afford a series of thiazole (B1198619) derivatives in good yields. researchgate.netnih.gov
The following table summarizes the synthesis of various heterocyclic systems starting from 3-acetyl-6-bromo-2H-chromen-2-one and its derivatives.
Table 1: Synthesis of Complex Heterocyclic Systems from 3-Acetyl-6-bromo-2H-chromen-2-one Derivatives
| Starting Material Derivative | Reagent(s) | Reaction Conditions | Resulting Heterocyclic System | Yield (%) |
|---|---|---|---|---|
| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | Hydrazine Hydrate | Ethanol | 6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one | Not specified |
| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | Phenylhydrazine | Ethanol | 6-Bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one | 69% |
| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | 2-Oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl chloride | Benzene, triethylamine, boiling | 4-(6-Bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide | Not specified |
| 4-(6-Bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide | Hydrazine Hydrate | Ethanol, boiling | 4-(6-Bromo-2-oxo-2H-chromen-3-yl)-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | Not specified |
| 2-(1-(6-Bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide | Hydrazonoyl Chlorides | Ethanol, reflux | Thiazole derivatives | Good yields |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Acetyl-6-bromo-2H-chromen-2-one |
| 3-Acetyl-6-bromocoumarin (B182494) |
| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one |
| N,N-Dimethylformamide-dimethylacetal (DMF-DMA) |
| Pyrazolo[1,5-a]pyrimidine |
| Triazolo[1,5-a]pyrimidine |
| Tetrazolo[1,5-a]pyrimidine |
| Imidazo[1,2-a]pyrimidine |
| 2-Aminopyridine |
| Hydrazine hydrate |
| Phenylhydrazine |
| 6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one |
| 6-Bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one |
| Hydrazonoyl chlorides |
| Hydroximoyl chlorides |
| Isoxazole |
| 2-Oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl chloride |
| Triethylamine |
| 4-(6-Bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide |
| Pyrazolo[3,4-d]pyridazinone |
| Hydrazine carbodithioate |
| Hydrazine carbothioamide |
| 1,3,4-Thiadiazoles |
| Thiazoles |
| 2-(1-(6-Bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide |
Chemical and Materials Science Applications of 3 Acetyl 6 Bromo 2h Chromene and Its Derivatives
Role as a Key Synthon in Organic Synthesis for Various Chemical Entities
3-Acetyl-6-bromo-2H-chromene and its close analogue, 3-acetyl-6-bromo-2H-chromen-2-one (also known as 3-acetyl-6-bromocoumarin), are highly versatile building blocks in synthetic organic chemistry. acgpubs.org The presence of multiple reactive sites—the acetyl group's methyl and carbonyl carbons, and the electrophilic C4 position of the pyran ring—allows for a diverse range of chemical transformations. acgpubs.org These compounds serve as crucial starting materials for the synthesis of a wide array of polyfunctionalized heterocyclic systems. nih.gov
Research has demonstrated that derivatives of 3-acetyl-6-bromocoumarin (B182494) can be readily prepared and subsequently used to construct more complex molecules. For instance, treatment of 3-acetyl-6-bromo-2H-chromen-2-one with N,N-dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) yields 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one. mdpi.comresearchgate.net This enaminone intermediate is highly reactive and has been utilized to synthesize a variety of fused and linked heterocyclic systems, including:
Pyrazolo[1,5-a]pyrimidines
Tetrazolo[1,5-a]pyrimidines
Imidazo[1,2-a]pyrimidines
Pyrazolo[3,4-d]pyrimidines
1,3,4-Thiadiazoles
Thiazoles mdpi.comresearchgate.net
These reactions showcase the compound's role as a "synthon," a molecular fragment that can be readily incorporated into a larger, more complex structure. The acetyl group is often the primary site of modification, enabling condensation and cyclization reactions with various binucleophilic reagents to afford five- and six-membered heterocyclic rings attached to the coumarin (B35378) core. nih.gov
Table 1: Examples of Heterocyclic Systems Synthesized from 3-Acetyl-6-bromo-2H-chromen-2-one Derivatives
| Starting Material Derivative | Reagent(s) | Resulting Heterocyclic System |
| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | 3-Amino-1H-pyrazole | Pyrazolo[1,5-a]pyrimidine |
| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | 5-Aminotetrazole | Tetrazolo[1,5-a]pyrimidine (B1219648) |
| 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | 2-Aminobenzimidazole | Imidazo[1,2-a]pyrimidine (B1208166) |
| Methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate | Hydrazonoyl Halides | 1,3,4-Thiadiazole (B1197879) |
| 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide | Hydrazonoyl Halides | Thiazole (B1198619) |
Precursors for Optoelectronic Materials (e.g., Photochromic Systems, Fluorophores)
The 2H-chromene scaffold is a fundamental structural motif in a variety of materials exhibiting unique photophysical properties. msu.edu Chromenes, in general, are well-known for their photochromic behavior—a reversible transformation between two forms having different absorption spectra upon exposure to light. cdnsciencepub.commdpi.comresearchgate.net This property arises from the photochemical cleavage of the sp3 C-O bond in the pyran ring, leading to a colored, open-ring species. mdpi.com While specific studies detailing photochromic systems derived directly from this compound are limited, its core structure is analogous to many known photochromic compounds, suggesting its potential as a precursor for such materials.
More directly, 3-acetyl-6-bromocoumarin and its derivatives have been identified as valuable in the development of fluorescent materials. chemimpex.com The coumarin nucleus itself is a well-established fluorophore, and modifications to its structure can tune its photophysical properties. hnue.edu.vn The inherent fluorescence of the 3-acetyl-6-bromocoumarin skeleton makes it an excellent candidate for creating fluorescent probes and dyes. chemimpex.com Research into other substituted coumarins has led to the development of fluorescent probes for imaging cell membranes, demonstrating the utility of this class of compounds in materials designed for advanced microscopy and diagnostics. nih.gov The functionalization of the 3-acetyl-6-bromocoumarin scaffold allows for the attachment of various groups to modulate its fluorescence emission, solubility, and targeting capabilities, making it a versatile platform for designing new optoelectronic materials.
Applications in Catalysis as Ligands or Organocatalysts (if directly derived)
While not typically employed as organocatalysts themselves, derivatives of 3-acetylcoumarin (B160212) serve as excellent ligands for the formation of metal complexes, which in turn show potential for catalytic applications. The 3-acetyl group provides a bidentate chelation site through its carbonyl oxygen and the adjacent oxygen atom in the pyran ring, allowing it to coordinate effectively with a variety of metal ions. ijrpr.com
Studies have shown that 3-acetylcoumarin derivatives can form stable coordination complexes with metal ions such as Ag⁺, Co²⁺, Cu²⁺, and Ni²⁺. The coordination environment and geometry of these complexes are highly dependent on the nature of the metal ion. Such metal-ligand complexes are of significant interest due to their potential to act as catalysts in various chemical processes. The coordination of the metal ion can influence the electronic properties of the coumarin ligand, potentially creating a catalytically active center for redox or other organic transformations. Research suggests that these complexes are promising candidates for further investigation in the field of catalysis. ijrpr.com
Development of Molecular Probes for Chemical Processes and Sensing (non-biological)
The strong fluorescence properties of the coumarin core make 3-acetyl-6-bromocoumarin and its derivatives attractive platforms for the design of molecular probes for chemical sensing. chemimpex.com A common strategy for creating a chemosensor involves linking a recognition unit (a receptor for a specific analyte) to a signaling unit (the fluorophore). ntu.edu.tw Upon binding of the analyte to the receptor, a change in the photophysical properties of the fluorophore, such as an enhancement ("turn-on") or quenching ("turn-off") of fluorescence, provides a detectable signal.
Coumarin-based fluorescent sensors have been successfully developed for the detection of various analytes, particularly metal ions like Cu²⁺, Hg²⁺, and Pb²⁺. ntu.edu.twresearchgate.net The design of such probes often involves modifying the coumarin scaffold with a chelating group that can selectively bind to the target ion. The versatile acetyl group at the C3 position of 3-acetyl-6-bromocoumarin is an ideal handle for introducing such functionalities. By reacting the acetyl group to create structures like Schiff bases or hydrazones containing additional donor atoms, a specific binding pocket for a metal ion can be created. The binding event alters the internal charge transfer (ICT) characteristics of the coumarin fluorophore, leading to a measurable change in its fluorescence output. nih.govresearchgate.net This makes derivatives of 3-acetyl-6-bromocoumarin promising candidates for the development of sensitive and selective non-biological molecular probes for environmental monitoring and industrial process control.
Future Directions and Emerging Research Avenues
Exploration of Unconventional Reactivity and Novel Transformation Pathways
While 3-Acetyl-6-bromo-2H-chromene has been utilized as a precursor for synthesizing various heterocyclic systems, its full reactive potential remains largely untapped. nih.govresearchgate.net Future research will likely focus on moving beyond traditional condensation and cyclization reactions to explore more unconventional transformations.
The presence of the bromine atom at the C6 position is a key functional handle for a variety of metal-catalyzed cross-coupling reactions. Investigating Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings could lead to a vast library of novel C-C, C-N, and C-O bonded chromene derivatives. nih.gov These reactions would enable the introduction of diverse aryl, alkynyl, and amino moieties, significantly expanding the chemical space accessible from this starting material.
Furthermore, the acetyl group at the C3 position offers another site for chemical modification. Research could delve into:
Asymmetric catalysis: Developing enantioselective reductions or additions to the acetyl carbonyl group to create chiral centers, which is crucial for many biological applications.
C-H activation: Direct functionalization of the methyl group of the acetyl moiety or other positions on the chromene ring could provide more atom-economical synthetic routes.
Photoredox catalysis: Utilizing visible light to initiate novel radical-based transformations involving either the bromo or acetyl group, opening pathways to complex molecular architectures under mild conditions.
A study by Gomha et al. demonstrated the utility of 3-acetyl-6-bromo-2H-chromen-2-one as a building block for complex heterocycles by reacting it with various nucleophiles. nih.govresearchgate.netmdpi.com For instance, its reaction with N,N-dimethylformamide-dimethylacetal yielded an enaminone, which served as a versatile intermediate for constructing pyrazole (B372694) and pyrimidine-fused systems. nih.govresearchgate.net Future work could expand on this by using a wider range of carbon and nitrogen nucleophiles to explore novel annulation strategies.
Table 1: Potential Novel Transformations for this compound
| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Expected Product Class |
|---|---|---|---|
| C6-Bromine | Suzuki Coupling | Aryl boronic acids, Pd catalyst | 6-Aryl-3-acetyl-2H-chromenes |
| C6-Bromine | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 6-Alkynyl-3-acetyl-2H-chromenes |
| C3-Acetyl | Asymmetric Reduction | Chiral catalysts (e.g., Noyori's catalyst) | Chiral 3-(1-hydroxyethyl)-2H-chromenes |
| C3-Acetyl (Methyl C-H) | C-H Functionalization | Metal catalysts (e.g., Pd, Rh) | Elaborated C3-side chains |
| Chromene Core | Photoredox Catalysis | Photosensitizers, light source | Novel cycloaddition or radical addition products |
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by enabling the rapid execution and analysis of a large number of reactions in parallel. chemrxiv.orgnih.govnih.gov This approach is particularly valuable for optimizing reaction conditions, screening for new reactivity, and generating libraries of compounds for biological screening. youtube.com
For this compound, HTE platforms could be employed to:
Rapidly Optimize Cross-Coupling Reactions: Instead of a one-by-one approach, hundreds of combinations of catalysts, ligands, bases, and solvents could be screened simultaneously in multi-well plates to find the optimal conditions for coupling reactions at the C6-bromo position. nih.gov
Discover New Catalysts: HTE can accelerate the discovery of new catalysts for known transformations or for entirely new reactions by screening large arrays of potential metal-ligand combinations.
Generate Derivative Libraries: Automated platforms can synthesize large libraries of derivatives by reacting this compound with a diverse set of building blocks, facilitating structure-activity relationship (SAR) studies. youtube.com
The data-rich output from HTE workflows is also highly suitable for integration with machine learning algorithms, which can help identify complex relationships between reaction parameters and outcomes, further accelerating the discovery process. youtube.com
Design of Next-Generation Sustainable Synthetic Methodologies for Chromene Analogues
Green chemistry principles are becoming increasingly central to modern synthetic planning. Future research on this compound and its analogues will undoubtedly focus on developing more environmentally benign synthetic methods. nih.govresearchgate.net Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. nih.gov
Emerging sustainable approaches applicable to chromene synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. researchgate.net
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to activate reactions, offering another energy-efficient alternative to conventional heating. nih.gov
Use of Green Solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or ionic liquids can significantly reduce the environmental impact of a synthetic process. nih.govresearchgate.net
Development of Recyclable Catalysts: Employing heterogeneous or nanocatalysts that can be easily recovered and reused improves the cost-effectiveness and sustainability of the synthesis. researchgate.net
For example, the initial synthesis of 3-acetyl-2H-chromen-2-ones can be achieved via Knoevenagel condensation. researchgate.netconnectjournals.com A future green methodology might involve a one-pot, three-component reaction of a substituted salicylaldehyde (B1680747), malononitrile (B47326), and an acetyl source using a recyclable catalyst in an aqueous medium, aligning with the principles of sustainable chemistry. researchgate.net
Development of Advanced Computational Models for Predicting Reactivity and Properties
Computational chemistry provides powerful tools for understanding and predicting molecular behavior, thereby guiding experimental design and reducing trial-and-error. The application of advanced computational models represents a major future direction for the study of this compound.
Key computational approaches include:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of the molecule, predict reaction mechanisms, determine transition state energies, and rationalize observed reactivity and regioselectivity.
Machine Learning (ML) and Deep Learning: By training models on large datasets of known reactions, ML algorithms can predict the outcome of new reactions, suggest optimal reaction conditions, or even propose retrosynthetic pathways. nih.govmit.educmu.edu These models could be specifically trained on chromene chemistry to predict the feasibility of novel transformations for this compound. neurips.cc
Quantitative Structure-Activity Relationship (QSAR): If a set of derivatives shows biological activity, QSAR models can be built to correlate specific structural features with that activity, guiding the design of more potent analogues.
Table 2: Computational Approaches for Investigating this compound
| Computational Method | Application Area | Predicted Information |
|---|---|---|
| Quantum Mechanics (DFT) | Reaction Mechanism Studies | Transition state energies, reaction barriers, molecular orbital analysis |
| Machine Learning | Reactivity Prediction | Likelihood of reaction success, major product prediction |
| Molecular Dynamics | Interaction with Biomolecules | Binding modes, conformational changes |
| QSAR | Drug Design | Correlation of structural features with biological activity |
Synergistic Approaches Combining Synthetic and Computational Chemistry
The most powerful future research avenues will emerge from the tight integration of synthetic and computational chemistry. mit.edudoaj.org This synergistic approach creates a feedback loop where computational predictions guide experimental work, and the resulting experimental data is used to refine and improve the computational models.
A potential workflow for this compound could be:
Computational Design: Use ML and QM models to predict a series of novel derivatives with potentially interesting electronic, optical, or biological properties.
Automated Synthesis: Synthesize the highest-priority candidates using HTE and automated platforms.
High-Throughput Screening: Rapidly screen the synthesized library for the desired properties (e.g., fluorescence, cytotoxicity).
Data-Driven Refinement: Feed the experimental results back into the computational models to improve their predictive accuracy.
This closed-loop, "self-driving lab" approach can dramatically accelerate the discovery of new molecules and materials based on the this compound scaffold, pushing the boundaries of what is possible in molecular design and synthesis. youtube.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-Acetyl-6-bromo-2H-chromene, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of substituted precursors under acidic or thermal conditions. For example, phosphoryl oxychloride (POCl₃) is often used as a cyclizing agent under reflux, as demonstrated in analogous chromene syntheses (e.g., refluxing carbohydrazide derivatives with aryl acids in POCl₃ for 2–4 hours) . Key parameters include stoichiometric ratios of brominating agents, temperature control (e.g., 130°C for amino-substituted chromenes), and purification via silica gel chromatography with optimized solvent gradients (e.g., n-hexane/ethyl acetate 8:2) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : High-resolution NMR (¹H/¹³C) to confirm substituent positions, IR for acetyl (C=O) and bromo (C-Br) functional groups, and mass spectrometry (MS) for molecular ion validation.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) is essential for resolving bond lengths, angles, and molecular conformation. For example, non-H atoms in related bromo-chromenes exhibit coplanarity (r.m.s. deviation ~0.074 Å), validated using SHELXL refinement . Data collection typically employs diffractometers (e.g., Rigaku AFC-7R) with Mo/Kα radiation .
Advanced Research Questions
Q. How can contradictory spectroscopic and crystallographic data (e.g., NMR splitting patterns vs. X-ray-derived bond lengths) be reconciled during structural analysis?
- Methodological Answer : Cross-validation via complementary techniques is critical. For instance:
- Use SCXRD to resolve ambiguities in substituent orientation (e.g., bromo-acetyl spatial arrangement) .
- Compare experimental NMR coupling constants with DFT-calculated values to validate conformational dynamics.
- Employ SHELX programs (e.g., SHELXT for space-group determination) to refine crystallographic models against high-resolution data .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions, and how do they align with experimental outcomes?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., bromine as a leaving group).
- Compare computational activation energies with experimental kinetic data (e.g., SNAr reactions under varying temperatures).
- Validate computational models using crystallographic data (e.g., bond lengths and angles from SCXRD) .
Q. How do steric and electronic effects of the bromo and acetyl substituents influence the compound’s stability under thermal or photolytic conditions?
- Methodological Answer :
- Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., acetyl group stability at elevated temperatures).
- Monitor photodegradation via UV-Vis spectroscopy under controlled light exposure.
- Compare with structurally similar compounds (e.g., 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene) to isolate substituent-specific effects .
Q. What strategies optimize regioselective bromination in chromene derivatives to minimize byproducts like 6-bromo vs. 8-bromo isomers?
- Methodological Answer :
- Use directing groups (e.g., acetyl) to enhance regioselectivity during electrophilic bromination.
- Monitor reaction progress via LC-MS to detect intermediate bromo-adducts.
- Adjust solvent polarity (e.g., DCM vs. DMF) to influence bromine electrophilicity .
Data Analysis and Experimental Design
Q. How can molecular packing interactions (e.g., C–H⋯O/Br) in this compound crystals be systematically analyzed?
- Methodological Answer :
- Use Mercury software to visualize Hirshfeld surfaces and quantify intermolecular contacts (e.g., C–H⋯O/Br interactions) .
- Refine crystallographic data with SHELXL, focusing on hydrogen-bonding networks and π-π stacking parameters .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity, given its structural similarity to pharmacologically active chromenes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
